2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide
Description
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide (hereafter referred to as the target compound) belongs to the pyrazolo[1,5-a]pyrazine acetamide class. Its structure features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-chlorophenyl group at position 2 and an acetamide group at position 3.
Properties
CAS No. |
941876-98-8 |
|---|---|
Molecular Formula |
C22H19ClN4O2 |
Molecular Weight |
406.87 |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-2-4-16(5-3-15)13-24-21(28)14-26-10-11-27-20(22(26)29)12-19(25-27)17-6-8-18(23)9-7-17/h2-12H,13-14H2,1H3,(H,24,28) |
InChI Key |
LWANEKUYRMVCNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 422.87 g/mol. The structure includes a chlorophenyl group and a pyrazolo[1,5-a]pyrazin moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O3 |
| Molecular Weight | 422.87 g/mol |
| CAS Number | 941939-15-7 |
The presence of the pyrazolo[1,5-a]pyrazine ring system suggests that this compound may act as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways; thus, their inhibition can lead to therapeutic effects in various diseases, including cancer and inflammatory conditions .
Anticancer Activity
Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related pyrazolo compounds have demonstrated their ability to inhibit specific kinases involved in tumor growth. The potential for This compound to exhibit similar activities warrants further investigation.
Antimicrobial Properties
The amide and chlorophenyl groups present in the compound may contribute to antimicrobial activity. Preliminary studies suggest that related compounds exhibit activity against various bacteria and fungi. However, specific studies on this compound's antimicrobial efficacy are still required to establish its potential in this area.
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazolo compounds:
- Kinase Inhibition : A study demonstrated that pyrazolo[1,5-a]pyrazines could effectively inhibit several kinases involved in cancer signaling pathways. This suggests that our compound may also possess similar inhibitory properties.
- Antimicrobial Testing : Research into structurally similar compounds has shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. Future studies should focus on testing this specific compound against a panel of microbial strains to assess its potential as an antimicrobial agent .
- In Vivo Studies : While in vitro studies provide initial insights into biological activity, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of the compound in living organisms.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Properties
The table below compares the target compound with five analogs derived from the evidence, focusing on molecular features and calculated properties:
*Estimated based on ; †Predicted based on logP trends in and .
Key Observations:
Substituent Effects on logP: The target compound and G419-0349 share similar logP values (~3.5), attributed to the hydrophobic 4-chlorophenyl and alkyl/aryl acetamide groups. The sulfanyl-containing analog () has higher polarity due to sulfur atoms, likely reducing logP compared to the target compound .
Hydrogen Bonding and Solubility :
- The target compound and G419-0349 both have six hydrogen bond acceptors, suggesting moderate aqueous solubility. In contrast, G419-0163 and G419-0211 (five acceptors) may exhibit lower solubility .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, including cyclization of pyrazolo[1,5-a]pyrazine precursors with substituted acetamide derivatives under inert atmospheres (e.g., nitrogen). Key steps include:
- Condensation of 4-chlorophenylhydrazine with diketones to form the pyrazolo[1,5-a]pyrazine core .
- Coupling with N-(4-methylbenzyl)chloroacetamide via nucleophilic substitution . Purification is achieved through column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for structural validation?
- NMR Spectroscopy : - and -NMR confirm substituent positions and amide bond formation (e.g., δ 8.2–8.5 ppm for pyrazine protons; δ 4.3–4.7 ppm for acetamide methylene) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 435.1242 for CHClNO) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. How is preliminary biological activity assessed?
Initial screening uses:
- In vitro assays : Anti-proliferative activity (MTT assay on cancer cell lines, e.g., IC values reported in μM range) .
- Enzyme inhibition studies : Kinase or protease inhibition (e.g., fluorescence-based assays for IC determination) .
- Solubility profiling : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in SAR studies?
- Substituent effects :
- Methodology : Parallel synthesis of analogs followed by dose-response curves and molecular docking (e.g., AutoDock Vina for target binding affinity predictions) .
Q. What mechanistic insights exist for its anti-inflammatory activity?
- Pathway modulation : Downregulation of NF-κB and COX-2 in LPS-induced macrophages (Western blot validation; EC ~10 μM) .
- ROS Scavenging : Quantified via DCFH-DA assay in RAW 264.7 cells (50% reduction at 20 μM) .
- In vivo models : Carrageenan-induced rat paw edema (dose-dependent edema reduction; p < 0.01 at 50 mg/kg) .
Q. How can solubility and bioavailability challenges be addressed?
- Co-crystallization : With succinic acid (1:1 molar ratio) improves aqueous solubility by 8-fold .
- Nanoparticle formulation : PLGA-based nanoparticles (size: 150–200 nm, PDI < 0.2) enhance oral bioavailability (AUC increased by 3.5× in rats) .
Q. What advanced analytical methods resolve data contradictions in bioactivity?
- Metabolite Identification : LC-MS/MS in hepatocyte incubations identifies oxidative metabolites (e.g., hydroxylation at pyrazine ring) that may antagonize parent compound activity .
- Target Deconvolution : Thermal shift assay (TSA) with recombinant proteins identifies off-target binding to HSP90, explaining cytotoxicity discrepancies .
Q. How is metabolic stability evaluated in preclinical studies?
- Liver Microsome Assays : Human/rat microsomes (1 mg/mL) with NADPH cofactor; quantify parent compound depletion via LC-MS (Cl = 12 mL/min/kg) .
- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4 inhibition IC > 50 μM suggests low drug-drug interaction risk) .
Q. What computational strategies optimize its pharmacokinetic profile?
- QSAR Modeling : 3D descriptors (e.g., Molinspiro, VolSurf+) predict logP (2.8) and Caco-2 permeability (4 × 10 cm/s) .
- MD Simulations : 100-ns simulations in lipid bilayers assess membrane penetration (e.g., free energy barrier ~25 kJ/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
